molecular formula C15H13N3OS B2760196 (4E)-3-phenyl-4-{[(thiophen-2-ylmethyl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one CAS No. 240116-00-1

(4E)-3-phenyl-4-{[(thiophen-2-ylmethyl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B2760196
CAS No.: 240116-00-1
M. Wt: 283.35
InChI Key: IGBMBSPKEDAJEK-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-3-phenyl-4-{[(thiophen-2-ylmethyl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one is a useful research compound. Its molecular formula is C15H13N3OS and its molecular weight is 283.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthetic Pathways : The compound and its derivatives are typically synthesized through reactions involving key precursors like arylidene malononitrile, phosphoryl chloride, ammonium acetate, and hydrazine hydrate. These syntheses contribute to the field of heterocyclic chemistry by providing new pathways for creating pyrazole and pyridine derivatives with potential pharmaceutical relevance (Al-Issa, 2012).

  • Chemical Reactions and Products : The compound under investigation reacts with various chemicals to produce a range of derivatives. For example, reactions with ethyl acetoacetate, acetic anhydride, and phenyl isothiocyanate lead to pyrido[2,3-d]pyrimidine derivatives and 6-substituted pyridine carbonitriles. These reactions expand the chemical space of pyrazolone derivatives and contribute to the development of new materials and potential therapeutic agents (Ibrahim et al., 2002).

Potential Applications

  • Antitumor Activity : A series of derivatives incorporating the thiophene moiety and the pyrazolone core have been synthesized and evaluated for their antitumor activities against hepatocellular carcinoma (HepG2) cell lines. These studies reveal the potential of these compounds as therapeutic agents for cancer treatment, showcasing promising activities in inhibiting tumor cell growth (Gomha et al., 2016).

  • Antibacterial Activities : Antipyrine derivatives synthesized from the compound have shown strong antibacterial activities. This suggests their potential use in developing new antimicrobial agents that could address the growing concern of antibiotic resistance. The structural characterization and antibacterial evaluation of these compounds highlight their significance in medicinal chemistry and microbial studies (Zhang, 2011).

  • Photochromic and Molecular Switching Behavior : The photochromic properties and molecular switching behavior of Schiff base-containing pyrazolone ring compounds have been investigated. These properties are crucial for the development of molecular devices, optical storage systems, and sensors, demonstrating the versatility of pyrazolone derivatives in materials science (Surati & Shah, 2015).

Properties

IUPAC Name

5-phenyl-4-(thiophen-2-ylmethyliminomethyl)-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c19-15-13(10-16-9-12-7-4-8-20-12)14(17-18-15)11-5-2-1-3-6-11/h1-8,10H,9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKLAPDOAOJNSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NN2)C=NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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